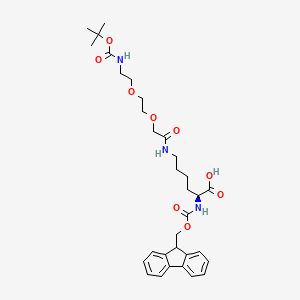

Fmoc-L-Lys(Boc-AEEA)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-L-Lys(Boc-AEEA)-OH is a useful research compound. Its molecular formula is C32H43N3O9 and its molecular weight is 613.708. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polypeptide Synthesis Improvement : Fmoc-L-Lys(Boc-AEEA)-OH plays a crucial role in simplifying and improving the synthesis of polypeptides. Its use in the synthesis of Fmoc-L-Lys(Boc)-Gly-OH demonstrates improved methods for amino protection reaction and peptide synthesis, essential in studying the physiological process of human beings and potential disease treatments (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Peptide Synthesis Analysis : The compound is utilized in the Merrifield peptide synthesis, with NIR Raman spectroscopy analyzing the stepwise solid-phase synthesis of peptides. The study particularly focuses on the deprotection of the Fmoc group and its influence on secondary structures, such as supporting mainly a β-sheet conformation in peptides (B. Larsen et al., 1993).

Supramolecular Gel Formation : It is significant in the formation of supramolecular gels. This compound contributes to the self-assembly of organogelators, which form stable thermo-reversible organogels in various solvents. This capability is crucial for applications in material chemistry and biomedicine (Zong Qianying et al., 2016).

Peptide Radiolabeling : In the field of medicinal chemistry, it serves as a precursor for the synthesis of 99mTc-labeled peptides, an area pivotal for diagnostic imaging. The compound's synthesis process and its modifications, like trifluoroacetylation, enhance the versatility and efficiency of peptide labeling (M. Surfraz et al., 2007).

Self-Assembled Structure Formation : this compound is involved in the self-assembled structure formation of specific amino acids. It plays a part in forming various morphologies under different conditions, which is significant for designing novel nanoarchitectures in material science and biomedical applications (Nidhi Gour et al., 2021).

Hydrogelation and Anisotropy in Hydrogels : The compound contributes to the hydrogelation properties and formation of anisotropic fibrils in certain Fmoc-tripeptides. This application is significant for creating hydrogels with controlled properties, useful in various biotechnological and pharmaceutical applications (G. Cheng et al., 2010).

Mechanism of Action

Target of Action

Fmoc-L-Lys(Boc-AEEA)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-(2-(2-(t-butyloxycarbonyl)aminoethoxy)ethoxy)acetyl)-L-lysine, is a complex compound that is primarily used in the field of biochemistry for the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form.

Mode of Action

The compound acts as a building block in the formation of peptide chains. The Fmoc group provides protection for the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group in the compound protects the epsilon-amino group of lysine . These protective groups can be selectively removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The compound’s unique structure allows it to facilitate the formation of these bonds while minimizing unwanted side reactions .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of the compound’s action is the successful synthesis of peptide chains with the desired sequence of amino acids . These peptide chains can then be used in further biochemical research and applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the reactions involving this compound are usually carried out in specific solvents that facilitate the peptide bond formation . The pH of the reaction environment can also impact the compound’s efficacy .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O9/c1-32(2,3)44-30(39)34-16-17-41-18-19-42-21-28(36)33-15-9-8-14-27(29(37)38)35-31(40)43-20-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOOZBDWHWDME-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2479736.png)

![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)

![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)

![3-Azido-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2479749.png)

![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)